molecular formula C21H20FN5O3S2 B2818520 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-97-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2818520
CAS No.: 1105251-97-5
M. Wt: 473.54
InChI Key: NATSSTGDPNZLOV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3S2 and its molecular weight is 473.54. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the field of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural features include:

  • Benzo[d][1,3]dioxol-5-yl group : Known for its role in enhancing biological activity.
  • Thiadiazole moiety : Associated with various pharmacological effects.
  • Piperazine derivative : Often linked to improved receptor binding and activity.

The molecular formula is C22H23N3O7SC_{22}H_{23}N_3O_7S, with a molecular weight of approximately 441.49 g/mol.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Doxorubicin IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The above data demonstrates that the compound's efficacy exceeds that of established treatments, suggesting a promising therapeutic potential.

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for normal cell lines were greater than 150 µM, indicating a favorable safety profile .

The anticancer mechanisms attributed to this compound include:

  • EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.
  • Apoptosis Induction : Flow cytometry studies indicate that the compound promotes apoptosis in cancer cells through mitochondrial pathways, involving proteins such as Bax and Bcl-2 .

Case Studies

A study published in PubMed highlighted the synthesis and evaluation of similar compounds with benzo[d][1,3]dioxole structures. These compounds demonstrated significant antiproliferative activity against multiple cancer cell lines and were evaluated using various assays including annexin V-FITC for apoptosis assessment and cell cycle analysis .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S2/c22-14-1-4-16(5-2-14)26-7-9-27(10-8-26)20-24-25-21(32-20)31-12-19(28)23-15-3-6-17-18(11-15)30-13-29-17/h1-6,11H,7-10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATSSTGDPNZLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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